REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[F:6][CH2:7][CH2:8][CH2:9][OH:10]>C(Cl)Cl>[CH3:1][S:2]([O:10][CH2:9][CH2:8][CH2:7][F:6])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
1.714 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.562 g
|
Type
|
reactant
|
Smiles
|
FCCCO
|
Name
|
TEA
|
Quantity
|
3.35 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0-5° C. for ˜2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3, water, brine and dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of DCM
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCCF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.92 g | |
YIELD: PERCENTYIELD | 93.6% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |